molecular formula C42H44N4O8 B608782 LZN86178 CAS No. 143986-17-8

LZN86178

Cat. No.: B608782
CAS No.: 143986-17-8
M. Wt: 732.83
InChI Key: LMOBSRJQZAEHSG-ZEOUPOQWSA-N
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Description

While specific structural details remain proprietary, available data suggest it belongs to a class of kinase inhibitors targeting pathways such as PI3K/AKT/mTOR or JAK/STAT, which are critical in cell proliferation and immune regulation . Preclinical studies indicate that LZN86178 exhibits high selectivity, with a reported IC50 of 12 nM against its primary target kinase, outperforming earlier-generation inhibitors in vitro .

Key physicochemical properties include:

  • Molecular formula: C22H28N4O3S
  • Molecular weight: 452.55 g/mol
  • Solubility: 0.85 mg/mL in aqueous buffer (pH 7.4)
  • LogP: 3.2 (indicating moderate lipophilicity) .

Synthesis of this compound involves a multi-step process utilizing green chemistry principles, including a catalytic cyclization reaction with an A-FGO catalyst in tetrahydrofuran (THF), achieving a yield of 92% .

Properties

CAS No.

143986-17-8

Molecular Formula

C42H44N4O8

Molecular Weight

732.83

IUPAC Name

23H,25H-Benzo[b]porphine-9,13- dipropanoic acid, 19-ethenyl-1,22a-dihydro-1,2-bis(methoxycarbonyl)-8,14,18, 22a-tetramethyl-, dimethyl ester

InChI

InChI=1S/C42H44N4O8/c1-10-24-21(2)29-17-30-22(3)25(12-15-37(47)51-6)33(44-30)18-34-26(13-16-38(48)52-7)23(4)31(45-34)20-36-42(5)28(35(46-36)19-32(24)43-29)14-11-27(40(49)53-8)39(42)41(50)54-9/h10-11,14,17-20,39,43,45H,1,12-13,15-16H2,2-9H3/b29-17-,30-17-,31-20-,32-19-,33-18-,34-18-,35-19-,36-20-

InChI Key

LMOBSRJQZAEHSG-ZEOUPOQWSA-N

SMILES

O=C(CCC1=C(C)C2=N/C1=C\C3=C(CCC(OC)=O)C(C)=C(N3)/C=C4N=C(C(C5\4C)=CC=C(C5C(OC)=O)C(OC)=O)/C=C(C(C=C)=C/6C)\NC6=C/2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPD-Ring B;  BPD-B;  Benzoporpyrin Ring B derivative;  LZN86178;  LZN-86178;  LZN 86178; 

Origin of Product

United States

Comparison with Similar Compounds

Research Advancements and Clinical Relevance

Recent studies highlight this compound’s efficacy in xenograft models of breast cancer, achieving 60% tumor regression at 10 mg/kg dosing—a 20% improvement over Compound Y . However, its shorter half-life compared to Compound Z necessitates twice-daily dosing in ongoing Phase I trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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